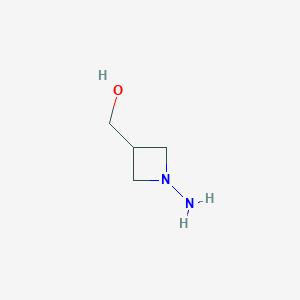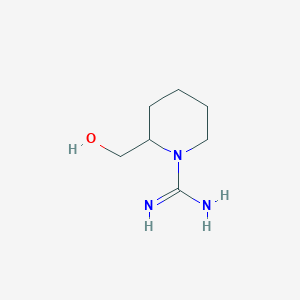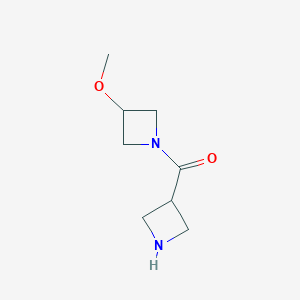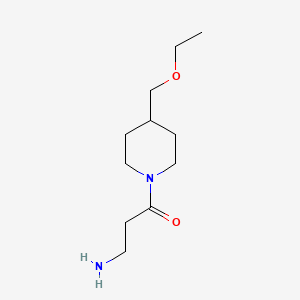
(1-Aminoazetidin-3-yl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalytic Applications
A catalyst based on the tris(triazolyl)methanol-Cu(I) structure has been developed, demonstrating high activity in Huisgen 1,3-dipolar cycloadditions. This catalyst, formed from a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, operates effectively in water or under neat conditions with low catalyst loadings and short reaction times, showing compatibility with free amino groups (Ozcubukcu et al., 2009).
Interaction with Cyclodextrins
The influence of methanol and cyclodextrin cavity size on the stoichiometry and binding constant of a newly synthesized amino acid derivative was studied. This research demonstrates how methanol concentration affects the equilibrium constant with β-cyclodextrin and γ-cyclodextrin, indicating the formation of ternary complexes (Mrozek et al., 2002).
Enantioselective Catalysis
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities. This highlights the potential of using four-membered heterocycle-based backbones for chiral induction in asymmetric synthesis (Wang et al., 2008).
Sensor Applications
Optically pure aziridin-2-yl methanols have been used as effective sensors for enantiodiscrimination of α-racemic carboxylic acids. This application demonstrates the potential of such compounds in determining enantiomeric excess (ee) values, leveraging the free NH and OH groups for good recognition (Malinowska et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1-aminoazetidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-6-1-4(2-6)3-7/h4,7H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFQDNXDQXSCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-2-yl)methanone](/img/structure/B1476657.png)
![Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone](/img/structure/B1476658.png)


![6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476662.png)








![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-ol](/img/structure/B1476680.png)
